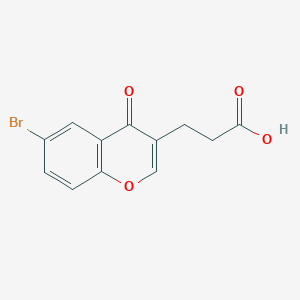

3-(6-Bromo-4-oxo-4H-chromen-3-yl)propanoic acid

描述

Structural Elucidation of 3-(6-Bromo-4-oxo-4H-chromen-3-yl)propanoic Acid

IUPAC Nomenclature and Systematic Identification

The compound under investigation is systematically identified as this compound according to the International Union of Pure and Applied Chemistry nomenclature system. This systematic name explicitly describes the molecular structure, indicating a propanoic acid moiety attached at position 3 of a 6-bromo-substituted 4-oxo-4H-chromene core.

Alternative names for this compound found in scientific literature and chemical databases include:

- 6-Bromochromone-3-propionic acid

- 3-(6-bromo-4-oxo-4H-1-benzopyran-3-yl)propanoic acid

- 3-(6-bromo-4-oxochromen-3-yl)propanoic acid

The compound is registered with Chemical Abstracts Service registry number 870703-98-3, which serves as a unique identifier in chemical databases. It has been assigned the European Community Number 685-878-9 for regulatory purposes within the European Union.

| Identifier Type | Value |

|---|---|

| IUPAC Name | This compound |

| CAS Registry Number | 870703-98-3 |

| European Community Number | 685-878-9 |

| Molecular Formula | C12H9BrO4 |

| Molecular Weight | 297.10 g/mol |

Molecular Architecture Analysis

Chromen-4-one Core Structure Characterization

The fundamental structural unit of this compound is the chromen-4-one (also known as chromone) framework. Chromone belongs to the class of six-membered heterocyclic compounds and features a benzene nucleus fused to a pyran ring containing an oxygen atom, with a ketone functionality at position 4.

The chromone core serves as the primary pharmacophore in numerous naturally occurring and synthetic compounds with diverse biological activities. The oxygen-containing heterocyclic system creates an electron-rich environment that contributes significantly to the compound's physicochemical properties and potential interactions with biological targets.

The planar nature of the chromone core arises from the conjugated π-electron system extending throughout both rings. This conjugation affects the electronic distribution within the molecule and influences its spectroscopic properties and chemical reactivity. The carbonyl group at position 4 is particularly significant as it can participate in hydrogen bonding interactions and serve as a hydrogen bond acceptor in biological systems.

Propanoic Acid Side Chain Configuration

This compound features a propanoic acid side chain attached at position 3 of the chromone framework. This three-carbon carboxylic acid chain introduces additional functional characteristics to the molecule.

The propanoic acid side chain extends from the relatively electron-deficient C-3 position of the chromone core, creating a flexible tether that allows the carboxylic acid group to adopt various conformations relative to the rigid chromone system. This flexibility may be significant for the compound's ability to interact with biological targets, as it allows the acidic moiety to orient itself for optimal hydrogen bonding interactions.

The carboxylic acid terminus of the propanoic acid side chain exists primarily in its neutral form under physiological conditions, with a predicted pKa value of approximately 4.34. This acidic functional group can participate in hydrogen bonding interactions as both a donor and acceptor, potentially forming salt bridges with basic amino acid residues in protein binding pockets.

Bromine Substituent Positional Effects

The presence of a bromine atom at position 6 of the chromone core significantly influences the electronic, steric, and lipophilic properties of the compound. Bromine, as a large halogen atom with a Hammett sigma constant (σpara) of approximately 0.23, exerts both electronic and steric effects on the molecule.

Electronically, the bromine substituent exhibits a moderately electron-withdrawing effect through inductive mechanisms while simultaneously donating electrons through resonance. This dual nature affects the electron density distribution throughout the chromone system, particularly at positions ortho and para to the substitution site. The electron-withdrawing effect increases the acidity of the carboxylic acid group through inductive stabilization of the carboxylate anion.

From a steric perspective, the relatively large atomic radius of bromine creates significant spatial demands that can influence molecular recognition events. The bromine atom may restrict certain conformational states of the molecule and create a distinctive three-dimensional topology that could be crucial for specific binding interactions.

Additionally, the bromine substituent substantially increases the lipophilicity of the molecule compared to its unsubstituted counterpart, which may enhance membrane permeability and influence its pharmacokinetic profile. The presence of bromine also creates a region of increased polarizability within the molecule, which can participate in halogen bonding interactions with electron-rich sites in biological systems.

Crystallographic Data and Conformational Studies

Limited specific crystallographic data is available for this compound in the current scientific literature. However, conformational studies of related chromone derivatives provide valuable insights into the likely three-dimensional structure of this compound.

Chromone-based compounds typically exhibit a planar or near-planar conformation of the benzopyrone ring system due to the extensive conjugation of π-electrons. The propanoic acid side chain introduces conformational flexibility to the molecule, allowing multiple rotational conformers around the single bonds connecting the chromone core to the carboxylic acid group.

Theoretical calculations suggest that the preferred conformation of the propanoic acid chain may be influenced by intramolecular hydrogen bonding possibilities between the carboxylic acid group and the carbonyl oxygen at position 4 of the chromone core. However, such interactions would require the chain to adopt a folded conformation that may introduce strain into the molecular system.

Computational studies on similar chromone carboxylic acid derivatives indicate that the propanoic acid side chain likely extends away from the chromone plane to minimize steric interactions with the core structure. The predicted density of the compound (approximately 1.650 g/cm³) reflects the efficient packing of molecules in the solid state, which is influenced by the planar chromone core and the potential for intermolecular hydrogen bonding through the carboxylic acid groups.

| Physical Property | Value | Method |

|---|---|---|

| Melting Point | 181-185°C | Experimental |

| Boiling Point | 456.4±45.0°C | Predicted |

| Density | 1.650±0.06 g/cm³ | Predicted |

| pKa | 4.34±0.10 | Predicted |

Spectroscopic Characterization

Nuclear Magnetic Resonance (NMR) Spectral Profile

Nuclear magnetic resonance spectroscopy provides critical information about the structural arrangement of atoms within this compound. While comprehensive NMR data specific to this compound is limited in the available literature, spectral characteristics can be predicted based on related chromone derivatives and general principles of NMR spectroscopy.

The proton (¹H) NMR spectrum of this compound would be expected to display the following characteristic signals:

- A singlet at approximately 8.0-8.2 ppm corresponding to the C-2 proton of the chromone core

- A complex pattern in the aromatic region (7.2-8.0 ppm) representing the three protons of the benzene ring (at positions 5, 7, and 8)

- A triplet signal at approximately 2.6-2.8 ppm for the methylene protons adjacent to the carboxylic acid group

- A triplet signal at approximately 3.0-3.2 ppm for the methylene protons adjacent to the chromone core

- A broad signal at approximately 10-12 ppm for the carboxylic acid proton, which may be concentration and solvent-dependent

The carbon-13 (¹³C) NMR spectrum would be expected to show characteristic signals for the carbonyl carbons (approximately 175-178 ppm for the carboxylic acid carbon and 170-175 ppm for the C-4 ketone carbon), aromatic carbons (115-160 ppm), and the aliphatic carbons of the propanoic acid chain (25-35 ppm).

Similar chromone derivatives, such as methyl 3-(6-bromo-4-oxo-4H-chromen-3-yl)-3-(4-hydroxy-2-oxo-2H-chromen-3-yl)propanoate, have been characterized by NMR spectroscopy, providing reference data that supports these spectral assignments.

Mass Spectrometric Fragmentation Patterns

Mass spectrometry provides valuable information about the molecular weight and structural features of this compound through characteristic fragmentation patterns. The molecular ion peak would be expected at m/z 297/299 with the characteristic isotopic pattern of bromine-containing compounds (approximately equal intensity peaks separated by 2 mass units due to the natural abundance of ⁷⁹Br and ⁸¹Br isotopes).

Typical fragmentation patterns would likely include:

- Loss of the carboxylic acid group (-COOH) to give a fragment at m/z 252/254

- Further loss of carbon dioxide from the carboxylic acid to produce a fragment at m/z 224/226

- Cleavage of the propanoic acid side chain to yield the bromine-substituted chromone fragment at m/z 225/227

- Loss of CO from the chromone core to generate additional characteristic fragments

High-resolution mass spectrometry would confirm the molecular formula C₁₂H₉BrO₄ with a monoisotopic mass of 295.968421.

| Fragment | m/z Value | Fragment Identity |

|---|---|---|

| [M]⁺ | 297/299 | Molecular ion |

| [M-COOH]⁺ | 252/254 | Loss of carboxylic acid group |

| [M-COOH-CO]⁺ | 224/226 | Loss of carboxylic acid and carbonyl group |

| [Chromone-Br]⁺ | 225/227 | Bromine-substituted chromone fragment |

Infrared (IR) Vibrational Signatures

Infrared spectroscopy provides crucial information about the functional groups present in this compound through characteristic vibrational modes. The IR spectrum of this compound would be expected to display several distinctive absorption bands:

- A broad absorption band in the 2500-3350 cm⁻¹ region, characteristic of the O-H stretching vibration of the carboxylic acid group, often appearing as a broad, complex band due to hydrogen bonding

- A strong absorption band at approximately 1700-1720 cm⁻¹ corresponding to the C=O stretching vibration of the carboxylic acid group

- Another strong absorption band at approximately 1650-1670 cm⁻¹ attributed to the C=O stretching vibration of the chromone carbonyl at position 4

- Multiple absorption bands in the 1600-1400 cm⁻¹ region corresponding to C=C stretching vibrations of the aromatic and heterocyclic rings

- A characteristic C-O stretching vibration of the carboxylic acid at approximately 1200-1300 cm⁻¹

- A distinctive C-Br stretching vibration in the 550-650 cm⁻¹ region

These vibrational signatures collectively provide a distinctive fingerprint that can be used for the identification and characterization of the compound.

| Functional Group | Vibrational Mode | Wavenumber Range (cm⁻¹) | Intensity |

|---|---|---|---|

| O-H (Carboxylic acid) | Stretching | 2500-3350 | Broad, medium |

| C=O (Carboxylic acid) | Stretching | 1700-1720 | Strong |

| C=O (Chromone) | Stretching | 1650-1670 | Strong |

| C=C (Aromatic) | Stretching | 1600-1400 | Medium to strong |

| C-O (Carboxylic acid) | Stretching | 1200-1300 | Medium |

| C-Br | Stretching | 550-650 | Medium |

属性

CAS 编号 |

870703-98-3 |

|---|---|

分子式 |

C12H9BrO4 |

分子量 |

297.10 g/mol |

IUPAC 名称 |

3-(7-bromo-4-oxochromen-3-yl)propanoic acid |

InChI |

InChI=1S/C12H9BrO4/c13-8-2-3-9-10(5-8)17-6-7(12(9)16)1-4-11(14)15/h2-3,5-6H,1,4H2,(H,14,15) |

InChI 键 |

APDLNZPLTAFXMY-UHFFFAOYSA-N |

SMILES |

C1=CC2=C(C=C1Br)C(=O)C(=CO2)CCC(=O)O |

规范 SMILES |

C1=CC2=C(C=C1Br)OC=C(C2=O)CCC(=O)O |

Pictograms |

Irritant |

产品来源 |

United States |

准备方法

Four-Component Reaction with Subsequent Hydrolysis

This method involves a sequential one-pot reaction followed by hydrolysis to yield the target compound.

Reaction Scheme

- Step 1 : Knoevenagel condensation of 6-bromo-3-formylchromone (1c ) and Meldrum's acid (2 ) in aqueous ethanol.

- Step 2 : Michael addition of 4-hydroxycoumarin (3a ) to the intermediate alkylidene Meldrum’s acid.

- Step 3 : Ketene formation and nucleophilic addition of ethanol.

- Step 4 : Hydrolysis of the ethyl ester intermediate (5e ) to the carboxylic acid.

Experimental Conditions

- Solvent : Ethanol/water (1:1 v/v)

- Catalyst : Triethylamine (50 mol%)

- Temperature : 60°C

- Reaction Time : 6 hours

Key Data

| Starting Material | Intermediate (Ethyl Ester 5e ) | Final Product Yield |

|---|---|---|

| 6-Bromo-3-formylchromone | C23H18BrO7 | 70% |

- Combine 1c (1 mmol), 2 (1 mmol), and triethylamine in ethanol/water.

- Stir at 60°C for 3 hours.

- Add 3a (1 mmol) and heat for an additional 3 hours.

- Isolate 5e via precipitation and purify by recrystallization.

- Hydrolyze 5e with 2M HCl under reflux (4 hours) to obtain the carboxylic acid.

Direct Synthesis via Tert-Butanol/Water System

This method avoids ester intermediates by using water as the nucleophile in a three-component reaction.

Reaction Scheme

- Step 1 : Knoevenagel condensation of 1c and 2 .

- Step 2 : Michael addition of 3a .

- Step 3 : Ketene intermediate formation and nucleophilic attack by water.

Experimental Conditions

- Solvent : tert-Butanol/water (1:1 v/v)

- Catalyst : Triethylamine (50 mol%)

- Temperature : 60°C

- Reaction Time : 6 hours

Key Data

| Product | Yield | Purity (HPLC) |

|---|---|---|

| Target carboxylic acid | 60% | >95% |

- Mix 1c , 2 , and triethylamine in tert-butanol/water.

- Stir at 60°C for 3 hours.

- Add 3a and continue heating for 3 hours.

- Acidify with HCl and extract the product.

Comparative Analysis of Methods

| Parameter | Four-Component + Hydrolysis | Direct Synthesis |

|---|---|---|

| Yield | 70% | 60% |

| Steps | 4 | 3 |

| Purification | Recrystallization | Extraction |

| Scalability | Moderate | High |

科学研究应用

Chemistry: Used as a building block for synthesizing more complex molecules and studying reaction mechanisms.

Biology: Investigated for its potential as an enzyme inhibitor or modulator of biological pathways.

Medicine: Explored for its potential therapeutic effects, including anti-inflammatory and anticancer activities.

Industry: Utilized in the development of new materials and chemical processes

作用机制

The mechanism of action of 3-(6-Bromo-4-oxo-4H-chromen-3-yl)propanoic acid involves its interaction with specific molecular targets, such as enzymes or receptors. The bromine atom and the chromone ring play crucial roles in binding to these targets, potentially inhibiting their activity or modulating their function. This interaction can lead to various biological effects, such as anti-inflammatory or anticancer activities .

相似化合物的比较

Data Tables

Table 1: Structural and Molecular Comparison

Research Findings and Implications

- Spectroscopic Behavior: The target compound’s chromenone core likely exhibits UV-Vis absorption near 300–350 nm (typical for conjugated carbonyl systems), though specific data are unavailable. Ethyl acrylate analogs show distinct NMR coupling patterns, suggesting the propanoic acid moiety in the target compound may influence spin-spin interactions differently .

- Medicinal Chemistry Potential: Benzothiadiazine-dione hybrids derived from the target compound’s framework demonstrate crystallographic stability and bioactivity, supporting further exploration in drug discovery .

- Synthetic Flexibility: The propanoic acid group enables derivatization into hydrazones or halogenated products, paralleling strategies used for sulfamoylphenylamino analogs .

生物活性

3-(6-Bromo-4-oxo-4H-chromen-3-yl)propanoic acid, also known by its CAS number 2747-04-8, is a compound belonging to the chromone family. Chromones are recognized for their diverse biological activities, which have made them subjects of extensive research in medicinal chemistry. This article provides a detailed overview of the biological activity of this compound, including its synthesis, mechanisms of action, and potential therapeutic applications.

| Property | Value |

|---|---|

| Molecular Formula | C12H9BrO4 |

| Molecular Weight | 297.10 g/mol |

| IUPAC Name | 3-(6-Bromo-4-oxochromen-3-yl)propanoic acid |

| CAS Number | 2747-04-8 |

| SMILES | C1=CC2=C(C=C1Br)C(=O)C(=CO2)CCC(=O)O |

Synthesis

The synthesis of this compound typically involves bromination of chromone derivatives followed by the introduction of a propanoic acid moiety. Common methods include:

- Bromination : Using bromine in acetic acid to brominate 4-oxo chromen derivatives.

- Reaction with Propanoic Acid : The brominated intermediate is reacted with propanoic acid under acidic or basic conditions to yield the final product .

The biological activity of this compound is attributed to its interaction with various molecular targets, such as enzymes and receptors. The presence of the bromine atom and the chromone ring structure plays critical roles in binding to these targets, potentially leading to inhibition or modulation of their functions. This interaction can result in various biological effects, particularly:

- Anti-inflammatory Activity : The compound has been studied for its potential to inhibit inflammatory pathways.

- Anticancer Activity : Preliminary studies suggest that it may exhibit cytotoxic effects against certain cancer cell lines .

Biological Activities

Research indicates that this compound exhibits several notable biological activities:

- Enzyme Inhibition : It has been investigated for its ability to inhibit specific enzymes involved in inflammatory processes and cancer progression.

- Antioxidant Properties : The compound demonstrates antioxidant activity, which may contribute to its protective effects against oxidative stress-related diseases .

- Antimicrobial Effects : Some studies have reported that derivatives of chromones exhibit antimicrobial properties, suggesting potential applications in treating infections .

Case Studies

Several studies have explored the biological effects of related compounds within the chromone family:

- Anti-inflammatory Effects : A study on related chromone derivatives indicated significant inhibition of pro-inflammatory cytokines in vitro, suggesting similar potential for this compound .

- Anticancer Research : Research on structurally similar compounds has shown promising results in reducing tumor growth in animal models, indicating a potential pathway for therapeutic development using this compound .

常见问题

Basic: What are the established synthetic routes for 3-(6-Bromo-4-oxo-4H-chromen-3-yl)propanoic acid?

Methodological Answer:

The compound is synthesized via multi-step reactions starting from chromene derivatives. A common approach involves bromination of 4-oxo-4H-chromen-3-yl precursors followed by propanoic acid side-chain introduction using nucleophilic substitution or condensation reactions. For example, bromination at the 6-position of chromen-4-one intermediates can be achieved using bromine in acetic acid under controlled temperatures (40–60°C). Subsequent coupling with propanoic acid derivatives is optimized via catalysts like DMAP or DCC in anhydrous solvents (e.g., DCM or THF) .

Key Data:

- Typical yield range: 45–65% (dependent on bromination efficiency).

- Purity verification: HPLC (≥95%) or TLC (Rf = 0.3–0.5 in ethyl acetate/hexane).

Basic: How is the compound characterized structurally, and what analytical techniques are prioritized?

Methodological Answer:

Structural characterization employs:

- Single-crystal X-ray diffraction (SC-XRD): Resolves absolute configuration and bond lengths (e.g., C–Br bond: ~1.89 Å; lactone ring geometry) .

- NMR spectroscopy: ¹H NMR (δ 8.2–8.5 ppm for aromatic protons; δ 2.6–3.1 ppm for propanoic acid CH₂ groups). ¹³C NMR confirms carbonyl (C=O) at ~170 ppm and brominated aromatic carbons .

- FT-IR: Strong absorption at ~1720 cm⁻¹ (C=O stretch), 1600 cm⁻¹ (aromatic C=C).

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

| Precursor scoring | Relevance Heuristic |

|---|---|

| Min. plausibility | 0.01 |

| Model | Template_relevance |

| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |

| Top-N result to add to graph | 6 |

Feasible Synthetic Routes

Featured Recommendations

| Most viewed | ||

|---|---|---|

| Most popular with customers |

体外研究产品的免责声明和信息

请注意,BenchChem 上展示的所有文章和产品信息仅供信息参考。 BenchChem 上可购买的产品专为体外研究设计,这些研究在生物体外进行。体外研究,源自拉丁语 "in glass",涉及在受控实验室环境中使用细胞或组织进行的实验。重要的是要注意,这些产品没有被归类为药物或药品,他们没有得到 FDA 的批准,用于预防、治疗或治愈任何医疗状况、疾病或疾病。我们必须强调,将这些产品以任何形式引入人类或动物的身体都是法律严格禁止的。遵守这些指南对确保研究和实验的法律和道德标准的符合性至关重要。